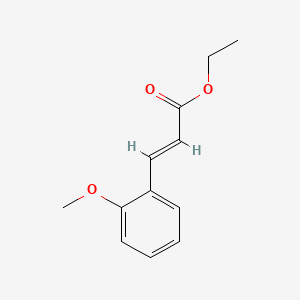

Ethyl (E)-o-methoxycinnamate

Description

Significance of Cinnamate (B1238496) Derivatives in Natural Products Chemistry Research

Cinnamic acid and its derivatives are a cornerstone of natural products chemistry, found widely in the plant kingdom, from fruits and vegetables to flowers and spices. researchgate.netjocpr.comnih.gov These compounds are key intermediates in the biosynthesis of a vast array of aromatic natural products through the shikimate and phenylpropanoid pathways. jocpr.comnih.gov The structural backbone of cinnamate derivatives, featuring a phenyl ring attached to an acrylic acid moiety, lends itself to numerous substitutions, resulting in a wide spectrum of biological activities. nih.gov

Researchers have identified a plethora of pharmacological effects associated with these compounds, including antioxidant, anti-inflammatory, antimicrobial, anticancer, antidiabetic, and neuroprotective properties. researchgate.netnih.govresearchgate.net For instance, the presence of hydroxyl or methoxy (B1213986) groups on the benzene (B151609) ring can significantly influence the compound's biological efficacy. jocpr.comnih.gov This inherent bioactivity, coupled with their relatively low toxicity, has made cinnamate derivatives a fertile ground for the discovery of new pharmacologically active substances. researchgate.net

Overview of (E)-Cinnamate Esters in Contemporary Scientific Inquiry

(E)-Cinnamate esters, characterized by the trans configuration of the double bond in the acrylic acid ester chain, are a focal point of modern scientific investigation. mdpi.com Their applications are diverse, spanning the flavor and fragrance industries, where they are valued for their sweet and fruity odors, to the biomedical field. mdpi.com Ethyl (E)-cinnamate, for example, is a common ingredient in perfumes, cosmetics, and food products. mdpi.com

Beyond their sensory properties, these esters are instrumental in organic synthesis and materials science. Their conjugated system makes them effective UV absorbers, a property famously exploited in sunscreens with compounds like octyl methoxycinnamate. ontosight.aiumich.eduatamanchemicals.com In the realm of biomedical research, ethyl (E)-cinnamate has been utilized in tissue-clearing methods for advanced 3D imaging. mdpi.com The study of their thermodynamic properties, such as enthalpies of vaporization and formation, is crucial for optimizing industrial processes and ensuring safety. mdpi.com

Positional Isomerism and Research Focus: Acknowledging Predominant Studies on Ethyl (E)-p-methoxycinnamate

A critical aspect of understanding the scientific landscape of methoxy-substituted ethyl cinnamate is the concept of positional isomerism. The placement of the methoxy group on the phenyl ring—whether at the ortho (2-), meta (3-), or para (4-) position—gives rise to distinct isomers with potentially different physical, chemical, and biological properties.

An overwhelming majority of research in this specific area has concentrated on the para-isomer, ethyl (E)-p-methoxycinnamate (EPMC). mdpi.commedchemexpress.comsamipubco.com This compound is a major constituent isolated from the rhizome of Kaempferia galanga (aromatic ginger) and has been the subject of extensive investigation. mdpi.commedchemexpress.comsamipubco.comresearchgate.net Studies have highlighted its significant anti-inflammatory, analgesic, antimicrobial, and anticancer activities. mdpi.commedchemexpress.comresearchgate.netchemoprev.org Its ability to inhibit cyclooxygenase (COX-1 and COX-2) enzymes is a key mechanism behind its anti-inflammatory effects. mdpi.commedchemexpress.com Furthermore, EPMC serves as a precursor in the synthesis of octyl p-methoxycinnamate (OPMC), a widely used UV-B filter in sunscreen formulations. samipubco.comresearchgate.net The extensive research on EPMC has led to numerous studies on enhancing its solubility and bioavailability for pharmaceutical applications. samipubco.comresearchgate.netresearchgate.net

In stark contrast, the ortho-isomer, ethyl (E)-o-methoxycinnamate, remains significantly less studied. While it shares the same molecular formula and fundamental cinnamate structure, the scientific literature contains substantially fewer reports on its synthesis, properties, and biological activities. This disparity in research focus underscores the often-uneven exploration of chemical space, where the discovery of a highly active or abundant isomer can overshadow its structural relatives. This article, therefore, aims to collate and present the available scientific knowledge focused solely on this underrepresented ortho-isomer.

Properties

IUPAC Name |

ethyl (E)-3-(2-methoxyphenyl)prop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O3/c1-3-15-12(13)9-8-10-6-4-5-7-11(10)14-2/h4-9H,3H2,1-2H3/b9-8+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATAFSLBAINHGTN-CMDGGOBGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C=CC1=CC=CC=C1OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)/C=C/C1=CC=CC=C1OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201264009 | |

| Record name | Ethyl (2E)-3-(2-methoxyphenyl)-2-propenoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201264009 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24393-54-2, 33877-05-3 | |

| Record name | Ethyl (2E)-3-(2-methoxyphenyl)-2-propenoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=24393-54-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl (E)-o-methoxycinnamate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024393542 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethyl o-methoxycinnamate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033877053 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethyl (2E)-3-(2-methoxyphenyl)-2-propenoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201264009 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl o-methoxycinnamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.995 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Ethyl (E)-o-methoxycinnamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.002 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Isolation and Elucidation of Methoxycinnamate Esters from Natural Sources

Natural Occurrence and Botanical Origins of Methoxycinnamate Esters

Methoxycinnamate esters are a class of phenylpropanoids naturally present in various plants. These compounds are derivatives of cinnamic acid and are found in the essential oils and extracts of several plant families. The para-isomer, Ethyl p-methoxycinnamate (EPMC), is the most prominently cited methoxycinnamate ester in scientific literature concerning natural product chemistry. It is a major constituent in the rhizomes of plants from the Zingiberaceae family, such as Kaempferia galanga and Curcuma zedoaria. medchemexpress.comnih.govresearchgate.net It has also been reported in Hedychium spicatum. nih.gov The parent acid, p-methoxycinnamic acid (p-MCA), is also found in a variety of plants including those from the Asteraceae, Scrophulariaceae, and Rutaceae families. mdpi.com

The rhizome of Kaempferia galanga L., commonly known as kencur or aromatic ginger, is the most significant natural source of Ethyl p-methoxycinnamate (EPMC), where it is often the major secondary metabolite. researchgate.netnih.gov Various studies have successfully isolated this compound from the plant's rhizomes. For instance, EPMC was isolated from the chloroform (B151607) fraction of an ethanol (B145695) extract of K. galanga. researchgate.net It is considered a key bioactive component and a chemical marker for this plant species. nih.gov The compound's identity in these isolations is routinely confirmed using spectroscopic methods such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). researchgate.net

The quantity of Ethyl p-methoxycinnamate (EPMC) in Kaempferia galanga can vary depending on the extraction method and the specific morphotype of the plant. phytojournal.com Gas Chromatography-Mass Spectrometry (GC-MS) analysis of the volatile oil from K. galanga has identified EPMC as a dominant compound, with concentrations around 16.44% in one study. phytojournal.com Another analysis of an ethanolic extract reported that EPMC constituted approximately 60-75% of the extract's mass. google.com

For precise quantification, chromatographic techniques are employed. High-Performance Thin-Layer Chromatography (HPTLC) and High-Performance Liquid Chromatography (HPLC) are effective methods for the routine quantitative analysis of EPMC in plant extracts. nih.gov A comparative study demonstrated that both methods were suitable for determining the EPMC content, with an HPLC method reporting an average EPMC content of 54.13% in a K. galanga extract. nih.gov The HPLC method was validated with a linearity calibration curve in the range of 10-60 μg/mL, a limit of detection (LOD) of 0.0011 μg/mL, and a limit of quantification (LOQ) of 0.0037 μg/mL. nih.gov

Table 1: Quantitative Yield of Ethyl p-methoxycinnamate (EPMC) from Kaempferia galanga Rhizome Using Different Extraction Methods

| Extraction Method | Solvent | Yield (%) | Reference |

|---|---|---|---|

| Soxhlet Extraction | Petroleum Ether | 1.04% | medchemexpress.com |

| Maceration | n-Hexane | 1.43% - 1.84% | researchgate.net |

| Soxhlet Extraction | Ethanol | 0.98% | researchgate.net |

| Percolation | Ethanol (96%) | 1.25% | researchgate.net |

| Steam Distillation | Water | 3.1% (of essential oil) |

Methodologies for Compound Isolation and Purification

The isolation and purification of methoxycinnamate esters from plant matrices rely on several established and modern techniques that leverage the chemical properties of these compounds.

Solvent extraction is the most fundamental and widely used method for isolating cinnamate (B1238496) esters from plant materials. nih.gov The choice of solvent is critical and is based on the polarity of the target compound. nih.gov For Ethyl p-methoxycinnamate, which is a relatively nonpolar ester, solvents like n-hexane, petroleum ether, and chloroform are effective. medchemexpress.comresearchgate.net

Common solvent extraction methods include:

Maceration: This simple technique involves soaking the plant material in a solvent for a period, which has been successfully used to isolate EPMC from K. galanga rhizomes using n-hexane, yielding pure crystals after recrystallization. researchgate.net

Percolation: In this method, the solvent is allowed to slowly pass through the plant material. It has been used with 96% ethanol to obtain EPMC from K. galanga. researchgate.net

Soxhlet Extraction: This continuous extraction method offers higher efficiency. Dried and powdered rhizomes of K. galanga have been extracted using petroleum ether or ethanol in a Soxhlet apparatus to yield EPMC. medchemexpress.comresearchgate.net

Following initial extraction, purification often involves techniques like column chromatography over silica (B1680970) gel or alumina (B75360) and recrystallization to obtain the pure compound. nih.gov

Distillation: Steam or water distillation is a traditional method particularly suited for extracting volatile compounds, such as those found in essential oils. Ethyl p-methoxycinnamate, being a component of the essential oil of K. galanga, can be effectively isolated using this technique. One advantage is that it can yield a product of high purity. However, the high temperatures involved (100°C for water distillation) can potentially cause degradation of thermolabile compounds.

Supercritical Fluid Extraction (SFE): SFE is a modern, green extraction technology that has gained significant interest for its selectivity and efficiency. It uses a supercritical fluid, most commonly carbon dioxide (SC-CO₂), as the solvent. SC-CO₂ is favored due to its mild critical conditions, non-toxicity, and ease of removal from the extract.

The key advantage of SFE is that the solvating power of the fluid can be fine-tuned by adjusting pressure and temperature, allowing for the selective extraction of target compounds like esters. This method is particularly beneficial for heat-sensitive molecules as it can be performed at lower temperatures than distillation. The selectivity and yield can be further enhanced by using a co-solvent, such as ethanol, with the SC-CO₂. mdpi.com SFE has been successfully applied to extract EPMC from K. galanga, offering a high-purity alternative to conventional methods.

Chemical Synthesis and Structural Modification of E Methoxycinnamate Esters

Synthetic Pathways for (E)-Methoxycinnamate Ester Analogues

The creation of the α,β-unsaturated ester framework of methoxycinnamate analogues is predominantly achieved through carbon-carbon bond formation reactions that link a substituted benzaldehyde (B42025) with a two-carbon unit, or through the esterification of a pre-existing cinnamic acid derivative.

These reactions are fundamental to constructing the cinnamate (B1238496) backbone and are chosen for their reliability and stereochemical control.

The Knoevenagel condensation is a classic method for forming carbon-carbon bonds. It involves the reaction of an aldehyde or ketone with a compound containing an active methylene (B1212753) group, catalyzed by a weak base such as an amine. For the synthesis of cinnamic acid derivatives, a substituted benzaldehyde (like o-methoxybenzaldehyde) is reacted with malonic acid or its esters. google.com The reaction typically uses pyridine (B92270) as a solvent and piperidine (B6355638) as a catalyst. google.com

A key modification is the Doebner variant of the Knoevenagel condensation, which involves the reaction of malonic acid with an aldehyde in the presence of pyridine or a pyridine/piperidine catalyst system. This process is advantageous as it is often followed by decarboxylation to yield the α,β-unsaturated acid directly. Subsequent esterification can then produce the desired ethyl ester. The Verley-Doebner modification suggests that the reaction can proceed at ambient temperatures, which is beneficial for substrates with functional groups that are sensitive to heat. researchgate.net

| Reactant 1 | Reactant 2 | Catalyst/Solvent | Product | Yield | Ref. |

| p-Anisaldehyde | Malonic Acid | Piperidine/Pyridine | p-Methoxycinnamic acid | High | researchgate.net |

| Benzaldehyde | Diethyl Malonate | Amino Acid Catalyst | Cinnamate Derivatives | - | google.com |

The Wittig reaction is a powerful and widely used method for synthesizing alkenes from carbonyl compounds. masterorganicchemistry.com It involves the reaction of an aldehyde or ketone with a phosphorus ylide (also known as a Wittig reagent). webassign.net For the synthesis of Ethyl (E)-o-methoxycinnamate, o-methoxybenzaldehyde is reacted with a stabilized ylide, such as (carbethoxymethylene)triphenylphosphorane. webassign.net The use of a stabilized ylide (one with an electron-withdrawing group like an ester on the carbanion) is crucial as it preferentially leads to the formation of the thermodynamically more stable (E)-isomer, which is the desired product. webassign.net The reaction's driving force is the formation of the highly stable triphenylphosphine (B44618) oxide byproduct. wpmucdn.com Solvent-free Wittig reactions have also been developed, offering a greener alternative to traditional methods that use organic solvents like dichloromethane. webassign.netwvu.edu

| Aldehyde | Ylide | Base/Solvent | Product | Isomer Ratio (E:Z) | Ref. |

| Benzaldehyde | (Carbethoxymethylene)triphenylphosphorane | Solvent-free | Ethyl cinnamate | Major (E) | webassign.net |

| 4-Methoxybenzaldehyde | Ylide from trimethyl phosphonoacetate | Sodium Methoxide/Methanol (B129727) | Methyl (E)-4-methoxycinnamate | Predominantly E | wpmucdn.com |

The Horner-Wadsworth-Emmons (HWE) reaction is a modification of the Wittig reaction that utilizes a phosphonate-stabilized carbanion instead of a phosphonium (B103445) ylide. wikipedia.org This method is renowned for producing (E)-alkenes with very high stereoselectivity, often exclusively. wikipedia.orgresearchgate.net In this reaction, a phosphonate (B1237965) ester, such as triethyl phosphonoacetate, is first deprotonated with a base (e.g., sodium hydride or sodium methoxide) to generate a nucleophilic carbanion. wpmucdn.comalfa-chemistry.com This carbanion then reacts with the aldehyde (o-methoxybenzaldehyde). A significant advantage of the HWE reaction is that the byproduct, a water-soluble dialkyl phosphate (B84403) salt, is easily removed during aqueous workup, simplifying product purification compared to the Wittig reaction's triphenylphosphine oxide. wikipedia.orgalfa-chemistry.com

| Aldehyde | Phosphonate | Base/Solvent | Product | Yield | Ref. |

| Aryl Aldehydes | Triethyl phosphonoacetate | K₂CO₃ / Ethanol (B145695) | Ethyl (E)-cinnamates | 73-96% | nih.gov |

| 4-Methoxybenzaldehyde | Trimethyl phosphonoacetate | Sodium Methoxide / Methanol | Methyl (E)-4-methoxycinnamate | High | wpmucdn.com |

Esterification is a direct route to cinnamate esters when the corresponding cinnamic acid is available. Several methods exist, ranging from classic acid-catalyzed reactions to milder, coupling agent-mediated processes.

Fischer Esterification : This is a traditional method involving the reaction of a carboxylic acid (o-methoxycinnamic acid) with an alcohol (ethanol) in the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. apsu.eduscispace.com The reaction is an equilibrium process, and often requires refluxing for several hours to achieve good conversion. apsu.edu

Steglich Esterification : This method provides a milder alternative to Fischer esterification, allowing the reaction to proceed at room temperature. It uses a coupling agent, typically N,N'-Dicyclohexylcarbodiimide (DCC), and a catalyst, 4-Dimethylaminopyridine (DMAP). cmu.ac.th This technique is particularly useful for sensitive substrates. Modified Steglich procedures using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in greener solvents like acetonitrile (B52724) have been developed, yielding esters in shorter reaction times and with easier purification. nih.gov

Transesterification : This process involves converting one ester into another. For instance, ethyl p-methoxycinnamate can be synthesized by reacting methyl p-methoxycinnamate with an excess of ethanol in the presence of an acid catalyst. scispace.com Similarly, octyl p-methoxycinnamate, a common sunscreen agent, is synthesized via transesterification of ethyl p-methoxycinnamate with octanol. chemoprev.orgrasayanjournal.co.in

| Carboxylic Acid | Alcohol | Method | Catalyst/Reagent | Yield | Ref. |

| Cinnamic Acid | Various Alcohols | Steglich | DCC / DMAP | Quantitative (98%) | cmu.ac.th |

| (E)-Cinnamic Acid | Various Alcohols | Modified Steglich | EDC / Acetonitrile | ~70% (average) | nih.gov |

| 4-Methoxycinnamic Acid | 2-Ethylhexanol | Direct Esterification | p-Toluenesulfonic acid | 91% | scispace.com |

| 4-Methoxycinnamic Acid | 2-Ethylhexanol | Enzymatic | Rhizopus oryzae lipase (B570770) | 91.3% | nih.gov |

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique for accelerating chemical reactions. chemicaljournals.com By using microwave irradiation, reaction times can be dramatically reduced from hours to minutes, often with improved yields and cleaner reaction profiles. nih.govchemicaljournals.com

This technology has been successfully applied to several of the key reactions for synthesizing cinnamate esters:

HWE Reaction : The synthesis of various ethyl cinnamates via the HWE reaction has been achieved under microwave irradiation at 140 °C for just 20 minutes, resulting in yields ranging from 73% to 96%. nih.gov This represents a significant improvement over conventional heating methods that require prolonged reaction times. nih.gov

Esterification : The esterification of 4-hydroxy-3-methoxycinnamic acid with ethanol has been optimized using a cation-exchange resin as a recyclable catalyst under microwave irradiation. Optimal conditions of 300W for 30 minutes yielded the product in 84.2% yield, demonstrating an efficient and environmentally friendly approach. researchgate.net

| Reaction Type | Reactants | Conditions | Time | Yield | Ref. |

| HWE Reaction | Aryl aldehydes, Triethyl phosphonoacetate | 140 °C, K₂CO₃, Ethanol | 20 min | 73-96% | nih.gov |

| Esterification | 4-hydroxy-3-methoxycinnamic acid, Ethanol | 300W, Cation-exchange resin | 30 min | 84.2% | researchgate.net |

Enzymatic Catalysis in Cinnamate Ester Synthesis

The use of biocatalysts, particularly lipases, has become an attractive and sustainable alternative to traditional chemical methods for synthesizing cinnamate esters. google.com Enzymatic synthesis offers several advantages, including high selectivity (chemo-, regio-, and enantioselectivity), milder reaction conditions, and the elimination of harsh or toxic reagents, aligning with the principles of green chemistry. google.com

Lipases (triacylglycerol acylhydrolases, EC 3.1.1.3) are widely employed for this purpose due to their ability to catalyze esterification and transesterification reactions, often with high efficiency and stability in organic solvents. mdpi.com Immobilized enzymes are particularly favored as they can be easily recovered and reused, enhancing the economic viability of the process.

Key enzymes used in the synthesis of methoxycinnamate esters include immobilized lipase B from Candida antarctica (commonly known as Novozym 435), Lipozyme TL IM from Thermomyces lanuginosus, and lipases from Rhizopus oryzae. rasayanjournal.co.innih.gov These enzymatic reactions can be performed through two primary routes:

Direct Esterification: This involves the reaction of a methoxycinnamic acid with an alcohol. For instance, octyl methoxycinnamate (a widely used UV-absorbing compound) has been successfully synthesized by the esterification of p-methoxycinnamic acid with 2-ethyl hexanol using Rhizopus oryzae lipase, achieving a yield of 91.3% in 96 hours. nih.gov

Transesterification: This route involves the conversion of an existing ester, such as ethyl or methyl p-methoxycinnamate, into a different ester by reacting it with another alcohol. This method can be more efficient, with transesterification activity being up to 56-fold higher than esterification activity for preparing certain long-chain alkyl hydroxycinnamates using Candida antarctica lipase B. nih.gov

The choice of solvent, reaction temperature, and water activity are critical parameters that influence reaction yield and enzyme stability. While some reactions are performed in organic solvents like cyclo-octane or isooctane, solvent-free systems have also been developed to further improve the environmental profile of the synthesis. rasayanjournal.co.innih.govnih.gov

Derivatization Strategies for Structure-Activity Relationship Studies

To investigate how molecular structure influences function, a wide array of derivatives of (E)-methoxycinnamate have been synthesized. These strategies involve modifying the alkyl ester chain, introducing nitrogen-containing functional groups, altering substituents on the aromatic ring, forming conjugated ketones, and attaching the molecule to larger biomolecules like phospholipids (B1166683).

Preparation of Alkyl Ester Analogues (e.g., Methyl, Propyl, Butyl Esters)

Varying the alkyl chain of the ester group is a fundamental strategy to modulate properties such as lipophilicity, solubility, and bioavailability. Enzymatic catalysis is a preferred method for creating a library of these analogues. Lipases, particularly immobilized Candida antarctica lipase B (Novozym 435), have proven effective in catalyzing the esterification of methoxycinnamic acid with a range of fatty alcohols. nih.gov

Studies have shown that the position of the methoxy (B1213986) group on the aromatic ring influences the rate of enzymatic esterification, with reactivity generally following the order: meta > para > ortho. nih.gov This indicates that steric hindrance from the ortho-methoxy group can reduce the reaction efficiency compared to its other isomers. A variety of alkyl esters have been synthesized, demonstrating the versatility of this approach.

| Ester Derivative | Precursors | Enzyme Catalyst | Reaction Type | Key Findings | Reference |

|---|---|---|---|---|---|

| Octyl Methoxycinnamate (OMC) | p-Methoxycinnamic acid and 2-Ethyl hexanol | Novozym 435 | Esterification | Achieved 90% conversion within 1 day at 80°C. | rasayanjournal.co.in |

| Octyl Methoxycinnamate (OMC) | p-Methoxycinnamic acid and 2-Ethyl hexanol | Rhizopus oryzae lipase | Esterification | Yield of 91.3% in 96 hours at 45°C in cyclo-octane. | nih.gov |

| Oleyl Methoxycinnamates | Methoxycinnamic acids (o-, m-, p-) and Oleyl alcohol | Candida antarctica lipase B | Esterification | High to moderate yields in a solvent-free system. Reactivity order: m- > p- > o-methoxycinnamic acid. | nih.gov |

| Methyl p-Methoxycinnamate | Anisaldehyde and Methyl acetate (B1210297) | Sodium and Methanol (initiator) | Claisen Condensation (Chemical) | Yield of approximately 77%. | nih.gov |

Synthesis of Nitrogen-Containing Derivatives (e.g., Thiourea (B124793) Derivatives, Cinnamamides, Nitrosytrenes)

Introducing nitrogen-based functional groups significantly alters the electronic and structural properties of the methoxycinnamate scaffold, leading to compounds with diverse biological activities.

Thiourea Derivatives : Thiourea derivatives of m-methoxycinnamic acid have been synthesized using microwave-assisted nucleophilic acyl substitution. researchgate.netresearchgate.net This method provides an efficient route to these compounds, with reported yields between 60-70%. researchgate.netresearchgate.net The synthesis involves activating the carboxylic acid and subsequent reaction with an appropriate thiourea precursor.

Cinnamamides : The amide bond is a key feature in many biologically active molecules. Cinnamamides can be prepared from methoxycinnamate esters or acids through several routes. One efficient method involves the lipase-catalyzed aminolysis of methyl cinnamates with phenylethylamines, which can be performed in continuous-flow microreactors using Lipozyme® TL IM. nih.gov Chemical methods, such as using coupling reagents like N,N'-dicyclohexylcarbodiimide (DCC) or activating the carboxylic acid with reagents like phosphorus oxychloride (POCl₃) in the presence of an amine source like N,N-dimethylformamide (DMF), are also widely used. scitepress.orgnih.gov

Nitrosytrenes : p-Methoxy-β-nitrosytrene derivatives can be synthesized from ethyl p-methoxycinnamate. rsc.org The general synthesis of β-nitrostyrenes often involves the Henry reaction, which is a condensation reaction between an aromatic aldehyde (like p-methoxybenzaldehyde) and a nitroalkane (like nitromethane).

Functionalization of Aromatic Ring Substituents

Modification of the aromatic ring itself, such as altering the position or nature of the substituents, is a key strategy for SAR studies. While direct, selective functionalization of the aromatic C-H bonds of a complex molecule remains a challenge, insights can be gained from metabolic studies. For example, the metabolism of p-methoxycinnamic acid in humans involves oxidation to p-methoxybenzoic acid, demonstrating a biological transformation of the side chain, followed by further conjugation. nih.gov Although not a synthetic derivatization, this metabolic pathway highlights the potential sites for modification. The presence and position of the methoxy group are considered crucial pharmacophores for certain biological activities. nih.gov

Formation of Conjugated Ketone Derivatives (e.g., p-Methoxystyryl Ketones)

Conjugated ketone derivatives, such as chalcones (1,3-diaryl-2-propen-1-ones), represent a significant class of compounds derived from cinnamic acid precursors. These p-methoxystyryl ketones are typically synthesized via the Claisen-Schmidt condensation reaction. rsc.org This base-catalyzed reaction involves the condensation of an aromatic ketone (e.g., 4-methoxyacetophenone) with an aromatic aldehyde (e.g., 4-hydroxybenzaldehyde). By strategically choosing the ketone and aldehyde reactants, a wide variety of substituted chalcones can be produced. Green chemistry approaches, such as performing the condensation by grinding the solid reactants without a solvent, have been successfully developed.

Bioconjugation with Phospholipids

To improve properties like bioavailability and to create targeted delivery systems, methoxycinnamic acid can be conjugated with larger biomolecules such as phospholipids. This strategy of "lipophilization" creates structured phospholipids with potential applications as functional food ingredients or therapeutics.

Novel phosphatidylcholines containing cinnamic acid and 3-methoxycinnamic acid at the sn-1 and/or sn-2 positions have been synthesized. Furthermore, an enzymatic approach using lipase-catalyzed acidolysis has been developed for the regiospecific synthesis of 3-methoxycinnamoylated lysophosphatidylcholine. In this process, Novozym 435 was shown to be an effective catalyst for the incorporation of 3-methoxycinnamic acid into a phosphatidylcholine/lysophosphatidylcholine fraction in an organic solvent like heptane. These studies demonstrate that conjugation with phospholipids is a viable and promising strategy for creating novel derivatives of methoxycinnamic acid.

In-depth Spectroscopic Data for this compound Not Available in Publicly Accessible Scientific Databases

A thorough investigation into the advanced spectroscopic and analytical characterization of the chemical compound this compound (CAS Number 24393-54-2) has revealed a significant lack of detailed, publicly available experimental data. As a result, the generation of a scientifically accurate article with comprehensive data tables as requested is not possible at this time.

The inquiry sought to compile detailed research findings for this compound across several advanced analytical techniques, including:

Nuclear Magnetic Resonance (NMR) Spectroscopy: Specific data for ¹H-NMR chemical shifts and coupling patterns, ¹³C-NMR spectral assignments, and two-dimensional NMR correlations (COSY, HMQC, HMBC).

Mass Spectrometry (MS): Molecular mass determination and detailed fragmentation analysis, particularly from Gas Chromatography-Mass Spectrometry (GC-MS).

Vibrational Spectroscopy: Identification of functional groups through techniques like Infrared (IR) or Raman spectroscopy.

Extensive searches have found that while the compound is listed in chemical databases, the associated experimental spectra are not provided. The vast majority of available spectroscopic data is for the closely related isomer, Ethyl (E)-p-methoxycinnamate (para-methoxy isomer). The structural difference between the ortho (o-methoxy) and para (p-methoxy) positions of the methoxy group on the aromatic ring fundamentally alters the compound's electronic environment. This distinction results in unique and non-interchangeable spectroscopic signatures, including different chemical shifts in NMR and distinct fragmentation patterns in mass spectrometry.

Substituting data from the para-isomer would be scientifically inaccurate and misleading. Adherence to strict scientific accuracy and the specific scope of the original request precludes the use of data from a different chemical compound. Therefore, without access to verifiable, peer-reviewed spectroscopic data specifically for this compound, the creation of a detailed and authoritative analytical article cannot be fulfilled.

An extensive search for specific analytical and spectroscopic data for the chemical compound This compound reveals a significant lack of available information in published scientific literature. The vast majority of research and data pertains to its isomer, Ethyl (E)-p-methoxycinnamate (ethyl para-methoxycinnamate), due to its prevalence as a natural product and its widespread use in commercial applications such as sunscreens.

As a result, it is not possible to provide a thorough, informative, and scientifically accurate article that adheres strictly to the requested outline for this compound. The specific data required for the subsections on Fourier Transform Infrared (FT-IR) Spectroscopy, Raman Spectroscopy, Powder X-ray Diffraction (PXRD), and Differential Scanning Calorimetry (DSC) for the ortho- isomer are not available in the public domain. Similarly, while general chromatographic principles could be applied, specific validated methods for the separation and quantification of this compound are not documented in the available resources.

Generating content for the requested article without this specific data would lead to scientific inaccuracies, as it would require extrapolating from the well-documented para- isomer, whose physical and chemical properties differ. To maintain accuracy and adhere to the strict constraints of the request, the article cannot be generated at this time.

Advanced Spectroscopic and Analytical Characterization Techniques

Chromatographic Methods for Separation and Quantification

High-Performance Liquid Chromatography (HPLC)

The separation of cinnamic acid isomers is well-documented, often utilizing C18 bonded-phase silica (B1680970) columns. researchgate.netstfi.ac.idresearchgate.net The mobile phase typically consists of a mixture of an organic solvent, such as methanol (B129727) or acetonitrile (B52724), and water, often with a small percentage of an acid like trifluoroacetic acid (TFA) to improve peak shape and resolution. stfi.ac.idresearchgate.net Detection is commonly performed using a UV detector, as the aromatic ring and conjugated double bond in the cinnamate (B1238496) structure result in strong UV absorbance.

Detailed Research Findings:

In the analysis of the related compound, Ethyl p-methoxycinnamate (EPMC), an isocratic elution system has proven effective. stfi.ac.idresearchgate.net One validated method utilized a mobile phase of methanol and water (70:30) containing 0.1% TFA, with a flow rate of 1 ml/min on a C18 column. stfi.ac.idresearchgate.net Detection at a wavelength of 308 nm yielded excellent results, showing good resolution and selectivity. stfi.ac.idresearchgate.net Such a method demonstrated a linear concentration range from 5-360 ppm with a high correlation coefficient (R² = 0.9999), indicating a strong relationship between concentration and detector response. stfi.ac.idresearchgate.net The precision of this method, expressed by the Relative Standard Deviation (RSD), was found to be 1.57%, and the accuracy, represented by % recovery, was between 98.02% and 101.26%. stfi.ac.idresearchgate.net

These findings suggest that a similar RP-HPLC method would be highly suitable for the analysis of Ethyl (E)-o-methoxycinnamate, likely requiring only minor adjustments to the mobile phase composition to optimize the retention time and resolution due to the different substitution pattern on the aromatic ring.

Table 1: Example HPLC Conditions for Analysis of a Methoxycinnamate Isomer

| Parameter | Value |

| Stationary Phase | C18 (150 x 4.6mm, 5µm) |

| Mobile Phase | Methanol: Water (70:30) with 0.1% TFA |

| Elution Mode | Isocratic |

| Flow Rate | 1.0 mL/min |

| Detection Wavelength | 308 nm |

| Column Temperature | Ambient |

Note: This data is based on published methods for the related isomer, Ethyl p-methoxycinnamate, and serves as a representative example. stfi.ac.idresearchgate.net

Thin Layer Chromatography (TLC)

Thin Layer Chromatography is a versatile, rapid, and cost-effective chromatographic technique used for the qualitative analysis of compounds, reaction monitoring, and purity assessment. For the analysis of this compound, normal-phase TLC using a silica gel stationary phase is a common approach.

The separation on the TLC plate is governed by the polarity of the compound and the composition of the mobile phase. The mobile phase, or eluent, is typically a mixture of organic solvents. The choice of solvents is critical for achieving good separation of the target compound from impurities or other reaction components. The progress of reactions involving cinnamate esters can be effectively monitored using TLC. nih.gov

Detailed Research Findings:

While specific TLC data for this compound is scarce, methods developed for related methoxycinnamate esters provide valuable insight. For instance, the analysis of various methoxylated cinnamic esters has been successfully performed using silica gel plates with a mobile phase consisting of a hexane (B92381) and ethyl acetate (B1210297) mixture. nih.gov In one study, a solvent system of hexane:ethyl acetate (4:1 v/v) provided a retention factor (Rf) of 0.36 for a related benzyl (B1604629) cinnamate derivative. nih.gov For the analysis of Ethyl p-methoxycinnamate in plant extracts, a mobile phase of n-hexane:ethyl acetate (9:1) has been effectively used.

Detection of the compound on the developed TLC plate is typically achieved by visualization under UV light, where the conjugated system of the cinnamate ester will cause it to fluoresce or absorb UV light, appearing as a dark spot on a fluorescent background. nih.gov Alternatively, staining with a chemical reagent, such as potassium permanganate (B83412) solution, can be used for visualization. nih.gov

Table 2: Example TLC Conditions for Analysis of Cinnamate Esters

| Parameter | Description |

| Stationary Phase | Silica Gel 60 F254 |

| Mobile Phase | n-Hexane: Ethyl Acetate (9:1 v/v) |

| Detection Method | UV Light (254 nm) |

| Visualization | Potassium Permanganate Stain |

Note: These conditions are based on established methods for the analysis of related cinnamate esters and serve as a representative example.

Pre Clinical Investigations of Biological Activities and Molecular Mechanisms

Anti-Inflammatory Efficacy and Mechanistic Insights

EPMC demonstrates considerable anti-inflammatory effects through various mechanisms, including the reduction of granulomatous tissue, modulation of key inflammatory signaling molecules, and inhibition of enzymes involved in the inflammatory cascade. nih.govresearchgate.net

Inhibition of Granuloma Tissue Formation in Pre-clinical Models

In preclinical studies using a cotton pellet-induced granuloma assay in rats, a model for chronic inflammation, EPMC showed a strong ability to inhibit the formation of granuloma tissue. researchgate.netnih.gov This assay measures the dry weight of granulation tissue, and EPMC demonstrated a dose-dependent reduction in this endpoint. elsevier.eselsevier.es The inhibitory effects were significant, highlighting the compound's potential to control proliferative inflammatory responses. nih.govelsevier.es

Table 1: Effect of Ethyl p-methoxycinnamate (EPMC) on Granuloma Tissue Formation

| Treatment Group | Inhibition of Granuloma Formation (%) |

|---|---|

| EPMC (200 mg/kg) | 38.98% |

| EPMC (400 mg/kg) | 44.21% |

| EPMC (800 mg/kg) | 51.65% |

| Indomethacin (5 mg/kg) | 54.35% |

| Dexamethasone (7 mg/kg) | 69.12% |

Modulation of Pro-inflammatory Cytokine Production (e.g., Interleukin-1, Tumor Necrosis Factor-α)

A key mechanism of EPMC's anti-inflammatory action is its ability to suppress the synthesis and release of pro-inflammatory cytokines, particularly Interleukin-1 (IL-1) and Tumor Necrosis Factor-α (TNF-α). nih.govscienceopen.com In both in vivo animal models and in vitro assays using human macrophage cell lines, EPMC significantly inhibited the production of these cytokines. nih.govresearchgate.netnih.gov

In preclinical rat models, EPMC treatment led to a dose-dependent decrease in the blood concentrations of both IL-1 and TNF-α. nih.gov At a dose of 800 mg/kg, the reduction in TNF-α levels was more pronounced than that observed with the standard reference drug, indomethacin. nih.gov In vitro studies using human macrophage (U937) cells corroborated these findings, showing that EPMC could directly inhibit the synthesis of IL-1 and TNF-α in a dose-dependent manner. researchgate.netnih.gov

Table 2: In Vivo Inhibition of Pro-inflammatory Cytokines by EPMC

| Treatment Group | IL-1 Inhibition (%) | TNF-α Inhibition (%) |

|---|---|---|

| EPMC (200 mg/kg) | 11.35% | 24.43% |

| EPMC (400 mg/kg) | 20.90% | 37.95% |

| EPMC (800 mg/kg) | 37.67% | 57.40% |

Table 3: In Vitro Inhibition of Pro-inflammatory Cytokines by EPMC in U937 Macrophages

| EPMC Concentration (µg/mL) | IL-1 Inhibition (%) | TNF-α Inhibition (%) |

|---|---|---|

| 25 | 18.09% | 64.11% |

| 50 | 29.23% | 53.25% |

| 100 | 39.84% | 48.76% |

| 200 | 55.04% | 35.71% |

Cyclooxygenase (COX-1, COX-2) Enzyme Inhibition Studies

EPMC has been shown to non-selectively inhibit the activity of both cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2) enzymes. mdpi.comresearchgate.net These enzymes are critical mediators of the inflammatory process, responsible for the synthesis of prostaglandins. In a cell-free in vitro colorimetric assay, EPMC demonstrated inhibitory effects on both isoforms. nih.govmdpi.com This dual inhibition suggests that EPMC's anti-inflammatory properties are mediated, at least in part, through the modulation of the cyclooxygenase pathway. mdpi.com

Table 4: In Vitro Cyclooxygenase (COX) Enzyme Inhibition by EPMC

| Compound | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) |

|---|---|---|

| Ethyl p-methoxycinnamate (EPMC) | 1.12 | 0.83 |

| Indomethacin (Standard) | 0.33 | 0.51 |

Anti-Denaturation Activity in Protein-Based Assays

The denaturation of proteins is a well-documented cause of inflammation. EPMC has been investigated for its ability to inhibit protein denaturation using heat-induced bovine serum albumin (BSA) as a model. researchgate.netresearchgate.net In this assay, EPMC demonstrated a significant, concentration-dependent ability to inhibit the denaturation of BSA, with activity observed in a concentration range of 0.1–100 µg/mL. researchgate.netresearchgate.netresearchgate.net An IC₅₀ value of 5.306 µg/mL for the anti-inflammatory activity of EPMC has been reported using this method. researchgate.netsemanticscholar.org This result further supports the anti-inflammatory potential of the compound. researchgate.netresearchgate.net

Anti-Angiogenic Potential and Cellular Pathways

Angiogenesis, the formation of new blood vessels, is a critical process in chronic inflammation. Preclinical research has shown that EPMC possesses potent anti-angiogenic properties, primarily by inhibiting key functions of endothelial cells. nih.govresearchgate.netresearchgate.net

Inhibition of Endothelial Cell Proliferation, Migration, and Tube Formation

EPMC has been found to directly target the vital functions of endothelial cells required for angiogenesis. researchgate.netnih.gov Studies using Human Umbilical Vein Endothelial Cells (HUVECs) have demonstrated that EPMC can inhibit proliferation, migration, and the formation of capillary-like structures (tube formation). nih.govacs.orgnih.gov

EPMC significantly inhibited the proliferation of HUVECs at concentrations of 100 and 200 µg/mL, with a calculated IC₅₀ of 160 µg/mL. elsevier.es Furthermore, it strongly inhibited the migration of endothelial cells, a crucial step in the sprouting of new blood vessels. nih.govresearchgate.netnih.gov

In the tube formation assay, a key in vitro model of angiogenesis, EPMC showed a potent, dose-dependent inhibitory effect. elsevier.esresearchgate.net At a concentration of 100 µg/mL, EPMC almost completely disrupted the formation of endothelial tube networks, an effect more pronounced than that of the standard reference drug, suramin. nih.govelsevier.es This strong inhibitory action on endothelial cell differentiation and morphogenesis underscores its significant anti-angiogenic potential. nih.govresearchgate.netnih.gov

Table 5: Inhibition of HUVEC Proliferation by EPMC

| EPMC Concentration (µg/mL) | Inhibition of Proliferation (%) |

|---|---|

| 100 | 30.0% |

| 200 | 39.1% |

Table 6: Inhibition of HUVEC Tube Formation by EPMC

| Treatment | Inhibition of Tube Formation (%) |

|---|---|

| EPMC (100 µg/mL) | 87.6% |

| EPMC (200 µg/mL) | 98.2% |

| Suramin (100 µg/mL) | 76.8% |

Regulation of Vascular Endothelial Growth Factor (VEGF) Expression and Secretion

Ethyl (E)-p-methoxycinnamate (EPMC) has been shown to modulate key factors involved in angiogenesis, the formation of new blood vessels, which is a critical process in tumor growth and metastasis. A primary mechanism by which EPMC exerts its anti-angiogenic effects is through the regulation of Vascular Endothelial Growth Factor (VEGF). mdpi.com

In studies involving Human Umbilical Vein Endothelial Cells (HUVECs), EPMC demonstrated a significant ability to reduce VEGF levels. mdpi.com This reduction in VEGF is crucial as it is a potent signaling protein that stimulates vasculogenesis and angiogenesis. The inhibition of VEGF by EPMC was found to be dose-dependent. For instance, treatment of HUVEC lysates with EPMC at concentrations of 100 µg/mL and 200 µg/mL led to a drastic reduction in VEGF levels. researchgate.net This suppression of a key angiogenic mitogen is a significant component of the compound's anti-angiogenic properties. nih.gov

Table 1: Effect of EPMC on VEGF Levels in HUVECs

| Treatment Concentration (µg/mL) | VEGF Level Inhibition (%) |

|---|---|

| 100 | 89.2% |

| 200 | 82.9% |

Data derived from graphical representations in scientific literature. researchgate.net

Investigation of Tyrosine Kinase Inhibition as a Mechanism

The anti-angiogenic activity of EPMC has been linked to its interaction with receptor tyrosine kinases. researchgate.net Many tumors express VEGF activity associated with these receptors, making the inhibition of tyrosine kinase activity a promising strategy for cancer therapy. google.com

To explore this mechanism, molecular docking studies have been performed. These computational studies predicted the interaction between EPMC and the amino acids of a tyrosine kinase receptor (PDB 1XKK). The results showed that functional groups of EPMC could form interactions with several key amino acids within the receptor's binding site, including Met766, Met793, Thr854, Thr790, Gln791, and Ala743. google.com This interaction suggests a plausible mechanism whereby EPMC inhibits the signaling cascade that promotes angiogenesis. The association between the compound's observed anti-angiogenic activity and the results of the docking study supports the hypothesis that EPMC acts as a potential angiogenesis inhibitor by interacting with and inhibiting tyrosine kinase. researchgate.netgoogle.com

In Vivo Models of Angiogenesis Inhibition (e.g., Matrigel Plug Assay)

The anti-angiogenic potential of EPMC has been confirmed in in vivo models. One such model is the chick chorio-allantoic membrane (CAM) assay. In this assay, fertilized chicken eggs are used to observe the formation of new blood vessels on the CAM. When induced with a growth factor like basic fibroblast growth factor (bFGF), angiogenesis is stimulated. google.com

Treatment with EPMC was shown to significantly prevent this bFGF-stimulated angiogenesis in a dose-dependent manner. google.com The compound's potency was evaluated at various dosages, demonstrating a clear inhibitory effect on neovascularization and a reduction in endothelial cell count in the CAM blood vessels. researchgate.net

Table 2: Inhibition of Neovascularization by EPMC in CAM Assay

| EPMC Dose (µg) | Inhibition of Neovascularization (%) |

|---|---|

| 30 | 50.3 ± 4.5% |

| 60 | 67.6 ± 4.9% |

| 90 | 77.6 ± 6.3% |

| 120 | 81.9 ± 3.2% |

Data represents mean ± standard deviation. google.com

Another widely used in vivo model to assess angiogenesis is the Matrigel plug assay. This method involves subcutaneously injecting mice with Matrigel, a basement membrane matrix, mixed with a pro-angiogenic substance. The gel solidifies, and after a period, it can be analyzed for the infiltration of host cells and the formation of new blood vessels. While detailed quantitative results for EPMC in this specific assay are not extensively documented in all studies, it is a standard method for confirming the in vivo anti-angiogenic activity of compounds that show promise in in vitro tests.

Antineoplastic and Chemopreventive Actions

Induction of Apoptosis in Cancer Cell Lines through Caspase Activation

EPMC has been demonstrated to induce apoptosis, or programmed cell death, in various cancer cell lines. In studies on human cholangiocarcinoma (CL-6) cells, EPMC exposure induced apoptosis in a manner dependent on both concentration and time. nih.gov

The mechanism of apoptosis induction involves the activation of caspases, which are a family of protease enzymes essential for programmed cell death. The apoptotic effect of EPMC in CL-6 cells was confirmed by the expression of caspase 3/7. nih.gov Flow cytometry analysis further detailed this process, classifying cells into living, early apoptotic, and late apoptotic populations. Treatment with EPMC for 48 hours at its IC₂₅ and IC₅₀ concentrations significantly increased the percentage of both early and late apoptotic cells compared to untreated control cells. nih.gov

Table 3: Apoptosis Induction in CL-6 Cells by EPMC Treatment for 48 Hours

| Treatment | Early Apoptotic Cells (%) | Late Apoptotic Cells (%) |

|---|---|---|

| Control | 4.54% | 14.45% |

| EPMC (IC₂₅) | 33.83% | 56.83% |

| EPMC (IC₅₀) | 12.82% | 8.98% |

Data represents the median percentage of cell populations. nih.gov

Inhibition of Cancer Cell Colony Formation

The ability of a single cancer cell to undergo continuous division to form a colony is a hallmark of its malignancy and is crucial for tumor growth. The anti-proliferative and cytotoxic effects of Ethyl (E)-p-methoxycinnamate are fundamental to its ability to inhibit cancer cell colony formation.

Research has shown that EPMC exhibits dose-dependent cytotoxicity against various cancer cell lines, including oral cancer (HSC-4) and cholangiocarcinoma (CL-6) cells. yarsi.ac.id By inhibiting cell division and proliferation, EPMC effectively hinders the capacity of individual cancer cells to grow into macroscopic colonies. Studies have demonstrated that EPMC inhibits the proliferation of Ehrlich ascites tumor cells by suppressing the transition from the G1 to S phase of the cell cycle. This cell cycle arrest is a key mechanism that prevents the clonal expansion of malignant cells, which is visualized in a colony formation assay.

Modulation of Mitochondrial Membrane Potential in Malignant Cells

The mitochondrial membrane potential (ΔΨm) is a critical indicator of mitochondrial function and is often altered in cancer cells. A loss of ΔΨm is a key event in the early stages of apoptosis.

Interestingly, one study investigating the effects of EPMC on Ehrlich ascites tumor cells found that the compound did not significantly change the mitochondrial membrane potential. yarsi.ac.id This finding suggests that while EPMC has established pro-apoptotic effects in some cancer cell lines, its mechanism of action may not universally involve the direct disruption of the mitochondrial membrane potential. The modulation of ΔΨm can be a complex process, and different compounds can trigger apoptosis through various pathways, some of which are independent of major shifts in mitochondrial potential. This highlights that the specific molecular mechanisms of EPMC's anticancer activity can be cell-type dependent and may involve pathways other than direct mitochondrial membrane depolarization in certain contexts.

Anti-Metastasis Mechanisms: Nuclear Factor-kappa B (NF-κB) Pathway Inhibition

Ethyl (E)-o-methoxycinnamate, also referred to as ethyl p-methoxycinnamate (EPMC), has been identified as a potent inhibitor of the Nuclear Factor-kappa B (NF-κB) signaling pathway, a critical regulator of cancer cell metastasis. nih.gov In studies involving melanoma cell lines (B16F10-NFκB Luc2), EPMC demonstrated significant NF-κB inhibitory activity, with a reported half-maximal inhibitory concentration (IC50) of 88.7 μM. nih.govresearchgate.net The mechanism of inhibition involves the dephosphorylation of the p65 subunit of NF-κB, which prevents its transcriptional activity. nih.gov By suppressing the NF-κB pathway, EPMC interferes with the molecular cascades that promote tumor cell invasion and migration, key processes in the formation of metastases. nih.govresearchgate.net

Crosstalk with Signal Transduction Pathways (e.g., p38/Akt Pathway)

The anti-metastatic effects of this compound are not solely dependent on direct NF-κB inhibition but also involve intricate crosstalk with other crucial signal transduction pathways. nih.gov Research has elucidated a connection between EPMC's activity and the p38 mitogen-activated protein kinase (MAPK) and Akt signaling pathways, which are upstream of NF-κB. nih.govresearchgate.net

Evidence indicates that EPMC functions as an inhibitor of p38. nih.gov This inhibition, in turn, leads to a reduction in the phosphorylation of Akt at the serine 473 position. nih.govresearchgate.net Since Akt phosphorylation is a key step in the activation of the PI3K/Akt/NF-κB tumorigenesis pathway, its inhibition by EPMC effectively disrupts this entire signaling axis. nih.govresearchgate.net This targeted disruption of the p38/Akt/NF-κB signaling cascade underscores a multi-level mechanism by which EPMC exerts its anti-metastatic potential. nih.gov

Role as a Chemosensitizer in Combination Strategies

Beyond its intrinsic anti-metastatic properties, this compound has shown promise as a chemosensitizer, enhancing the efficacy of conventional chemotherapy agents. nih.govnih.gov Studies have demonstrated that when used in combination with paclitaxel (B517696), a widely used chemotherapeutic drug, EPMC can sensitize melanoma cells to apoptosis. nih.govresearchgate.net

This sensitizing effect is linked to an increase in DNA damage within the cancer cells. nih.gov Specifically, co-treatment of human melanoma cells (SK-Mel 28) with EPMC and paclitaxel resulted in elevated expression of phosphorylated γH2AX (p-γH2AX). nih.gov p-γH2AX is a well-established molecular marker for DNA double-strand breaks, indicating that the combination therapy intensifies DNA damage, thereby augmenting the cytotoxic effects of paclitaxel. nih.gov This suggests that EPMC could serve as a valuable adjuvant in cancer chemotherapy, potentially allowing for improved clinical outcomes. nih.govnih.gov

Evaluation in In Vivo Animal Models of Fibrosarcoma and Melanoma

The therapeutic potential of compounds related to this compound has been investigated in preclinical animal models. In a study utilizing a mouse model of fibrosarcoma induced by benzo(a)pyrene, derivatives of EPMC demonstrated the ability to inhibit tumor formation. researchgate.netresearchgate.net While this research focused on structurally modified versions of EPMC, the findings suggest that this class of compounds holds promise for chemoprevention against fibrosarcoma. researchgate.net

In the context of melanoma, while in vitro studies have strongly supported the anti-metastatic and chemosensitizing effects of EPMC, the compound has been identified as a promising candidate for further in vivo investigation. nih.govresearchgate.netnih.gov The compelling in vitro data, particularly the inhibition of the p38/Akt/NFκB pathway, provides a strong rationale for its future evaluation in animal models of melanoma. nih.gov

Antimicrobial Spectrum and Inhibition Mechanisms

Antibacterial Activity Against Pathogenic Strains (e.g., Staphylococcus aureus, Escherichia coli)

This compound and its metabolites have demonstrated notable antibacterial properties against clinically relevant pathogenic bacteria. Research has shown that EPMC exhibits significant antimicrobial effects against various pathogens, including the Gram-positive bacterium Staphylococcus aureus and the Gram-negative bacterium Escherichia coli. researchgate.net

Furthermore, a microbial transformation product of EPMC, ethyl p-hydroxycinnamate (EPHC), has shown potent activity against these strains. researchgate.net EPHC displayed greater growth inhibition potential than its parent compound, EPMC. researchgate.net This suggests that the biotransformation of EPMC may lead to enhanced antibacterial efficacy. researchgate.net

Table 1: Antibacterial Activity of Ethyl p-hydroxycinnamate (EPHC)

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 333 µg/ml |

| Escherichia coli | 111 µg/ml |

| Pseudomonas aeruginosa | 111 µg/ml |

| Bacillus cereus | 333 µg/ml |

Data sourced from antimicrobial studies on EPMC metabolite EPHC. researchgate.net

Antifungal Properties (e.g., against Candida albicans)

The antifungal spectrum of this compound has been well-documented. The compound has been reported to inhibit the growth of the opportunistic yeast Candida albicans. researchgate.net Its metabolite, ethyl p-hydroxycinnamate (EPHC), is also active against C. albicans, with a minimum inhibitory concentration (MIC) of 111 μg/ml. researchgate.net

Broader antifungal activity has been observed against a range of other fungal species. EPMC effectively inhibits the growth of Trichophyton rubrum, Aspergillus niger, and Saccharomyces cerevisiae at concentrations below 10 µg/ml. nih.gov Other susceptible fungi include Aspergillus fumigatus, Penicillium purpurogenum, Microsporum gypseum, and Fusarium oxysporum, which are inhibited at concentrations under 25 µg/ml. nih.gov This wide spectrum of activity highlights its potential as a versatile antifungal agent.

Antituberculosis Activity (e.g., against Mycobacterium tuberculosis)

Based on a review of available scientific literature, detailed preclinical studies investigating the specific antituberculosis activity of this compound against Mycobacterium tuberculosis are not prominently reported. While research exists on the antitubercular properties of its positional isomer, ethyl p-methoxycinnamate, which has been shown to inhibit various strains of Mycobacterium tuberculosis nih.govresearchgate.net, specific data and detailed findings concerning the ortho- isomer are not available in the searched literature.

Antidiabetic and Antihyperglycemic Properties

Investigations into the alpha-glucosidase enzyme inhibitory activity of this compound have not been specifically detailed in the available scientific research. Studies on various plant extracts and other chemical compounds have explored alpha-glucosidase inhibition as a mechanism for antidiabetic properties nih.govnih.govphcogj.com, but data focusing solely on this compound is not present in the reviewed literature.

Anti-Pigmentation and Melanogenesis Modulation

There is no specific information available in the searched scientific literature regarding tyrosinase enzyme inhibition studies conducted directly with this compound. Tyrosinase is a key enzyme in melanin (B1238610) synthesis, and its inhibition is a common target for anti-pigmentation agents mdpi.comnih.govmdpi.com. However, research findings detailing the inhibitory concentration (IC₅₀) or the mechanism of interaction between this compound and the tyrosinase enzyme could not be located.

Specific studies using cellular assays, such as with B16F10 melanoma cells, to evaluate the effect of this compound on melanin content have not been found in the reviewed literature. While cellular assays are standard for assessing the anti-melanogenic potential of compounds nih.govresearchgate.netresearchgate.net, no data tables or detailed findings on the ability of the ortho- isomer to reduce melanin production have been published.

Detailed molecular-level investigations, such as molecular docking or binding assays, exploring the interaction between this compound and the Melanocortin-1 Receptor (MC1R) are not available in the public scientific literature. The MC1R is a crucial receptor in the regulation of skin pigmentation nih.govnih.gov. However, specific research detailing the binding affinity or potential agonistic or antagonistic effects of this compound on MC1R has not been reported.

Antioxidant Capacity and Radical Scavenging Properties

Research into the antioxidant capacity of this compound is limited. However, studies on the isomeric compound, Ethyl (E)-p-methoxycinnamate, provide some insight into the potential properties of this class of molecules. The antioxidant activity is often attributed to the ability of a compound to donate a hydrogen atom or an electron to a free radical, thereby neutralizing it.

The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a common method used to evaluate the free radical scavenging activity of a compound. In this assay, the ability of the test compound to bleach the purple-colored DPPH radical solution is measured spectrophotometrically, and the results are often expressed as the half-maximal inhibitory concentration (IC₅₀).

Direct studies on the DPPH radical scavenging activity of this compound are not prevalent in the current literature. However, research on an essential oil rich in its isomer, Ethyl (E)-p-methoxycinnamate, demonstrated moderate antioxidant activity. Another study reported that pure Ethyl (E)-p-methoxycinnamate itself has low antioxidant activity, with an IC₅₀ value greater than 1000 ppm. This suggests that the position of the methoxy (B1213986) group on the phenyl ring is crucial for determining the antioxidant potential.

| Compound/Extract | Assay | IC₅₀ Value |

|---|---|---|

| Ethyl (E)-p-methoxycinnamate | DPPH | >1000 ppm |

| Essential Oil rich in Ethyl (E)-p-methoxycinnamate | DPPH | 15.64 ± 0.263 µg/mL |

Analgesic Investigations in Animal Models

Preclinical studies to investigate the pain-relieving effects of compounds are often conducted in animal models using tests that measure the response to a painful stimulus. One such common method is the tail-flick test, which assesses the animal's response to a thermal stimulus.

While specific analgesic studies on this compound are not available, its isomer, Ethyl (E)-p-methoxycinnamate, has been investigated for this property. In a study using the rat tail-flick assay, Ethyl (E)-p-methoxycinnamate was shown to prolong the time it took for the rats to move their tails from a heat source, indicating an analgesic effect. nih.govnih.gov This effect was dose-dependent, with higher doses leading to a greater delay in the pain response. nih.gov

| Compound | Animal Model | Assay | Observed Effect |

|---|---|---|---|

| Ethyl (E)-p-methoxycinnamate | Rat | Tail Flick (Thermal) | Dose-dependent increase in pain response delay. nih.gov |

Nematicidal Activity Assessments

Nematicidal compounds are agents that can kill nematodes, which are parasitic worms that can cause significant damage to crops and infect animals. Research into new nematicidal agents is important for agriculture and medicine.

Currently, there is a lack of specific published research assessing the nematicidal activity of this compound. While other phytochemicals, including some phenylpropanoids, have been investigated for their effects against nematodes, dedicated studies on this specific compound have not been identified.

Acaricidal Activity of Synthetic Derivatives

Acaricides are pesticides that are effective against members of the arachnid subclass Acari, which includes mites and ticks. Research has been conducted on the acaricidal properties of synthetic derivatives of ethyl cinnamate (B1238496) against the mange mite Psoroptes cuniculi.

These studies explore the structure-activity relationship (SAR) to determine which chemical modifications enhance the acaricidal effects. The research indicates that the presence and position of substituents on the benzene (B151609) ring significantly influence the activity. For instance, the introduction of a nitro group at the ortho or meta position was found to significantly improve acaricidal activity, whereas the introduction of a methoxy group was reported to reduce activity compared to some other derivatives. The (E)-isomer of the cinnamates was generally more effective than the (Z)-isomer.

| Derivative Class | Target Organism | Key SAR Finding |

|---|---|---|

| Ethyl Cinnamate Derivatives | Psoroptes cuniculi (Mange Mite) | Substituents on the benzene ring significantly alter activity. Methoxy group introduction was found to reduce activity relative to other functional groups like nitro groups. |

Neurotherapeutic Potential and Cognitive Function Research

Some compounds are investigated for their potential to treat neurodegenerative diseases, such as Alzheimer's disease. One of the key therapeutic strategies for Alzheimer's is the inhibition of the enzyme acetylcholinesterase (AChE), which breaks down the neurotransmitter acetylcholine.

Direct research on the regulation of acetylcholinesterase activity by this compound is scarce. However, studies on its structural isomer, Ethyl (E)-p-methoxycinnamate, have suggested neurotherapeutic potential. Research has indicated that Ethyl (E)-p-methoxycinnamate can regulate hippocampal AChE activity in rats with induced cognitive dysfunction. mdpi.com The study suggested that the ethyl ester form may have better bioavailability and regulatory effects compared to its corresponding carboxylic acid. mdpi.com

| Compound | Mechanism | Finding |

|---|---|---|

| Ethyl (E)-p-methoxycinnamate | Regulation of Acetylcholinesterase (AChE) | Showed potential in regulating hippocampal AChE activity in an animal model of cognitive dysfunction. mdpi.com |

Corrosion Inhibition Properties in Material Science

While the broader class of cinnamic acid derivatives has been a subject of interest in the field of corrosion inhibition, with studies often focusing on the para- and meta-isomers of various substituted cinnamates, the ortho-methoxy isomer, this compound, does not appear to have been specifically evaluated for this application. Research into corrosion inhibitors often explores how different molecular structures and the position of functional groups on an aromatic ring can influence the protective properties of a compound. For instance, studies on other cinnamate derivatives have investigated their ability to adsorb onto metal surfaces, forming a protective layer that impedes the corrosive process. These investigations typically involve electrochemical techniques such as potentiodynamic polarization and electrochemical impedance spectroscopy to determine inhibition efficiency and understand the underlying mechanisms.

However, without direct experimental data or computational modeling for this compound, any discussion of its potential corrosion inhibition properties would be purely speculative and would not adhere to the required standards of scientific accuracy based on published research findings. Therefore, at present, there is no scientific basis to detail its performance, mechanism of action, or to provide any data tables related to its corrosion inhibition capabilities. The scientific community has yet to publish research in this specific area.

Structure Activity Relationship Sar Studies

Elucidation of Key Functional Groups Influencing Biological Efficacy

The molecular structure of ethyl (E)-o-methoxycinnamate comprises three main functional components: the ethyl ester group, the methoxy (B1213986) group, and the aromatic ring connected to a propenoate backbone. Research on related cinnamic acid derivatives, particularly the para-isomer (ethyl p-methoxycinnamate), has highlighted the critical role of both the ester and methoxy functional groups in conferring biological activity, notably anti-inflammatory effects.

The ester functional group is considered a pivotal component for the anti-inflammatory activity of methoxycinnamate derivatives. Studies on ethyl p-methoxycinnamate have demonstrated that this moiety is essential for its biological action. The presence of the ethyl ester, as opposed to a free carboxylic acid, significantly influences the compound's lipophilicity and ability to permeate biological membranes, which can be a determining factor in reaching its molecular target.

The methoxy group (-OCH3) on the aromatic ring is another key determinant of the biological efficacy of this class of compounds. Its electron-donating nature can modulate the electronic properties of the entire molecule, which in turn can affect its interaction with biological targets. While direct studies on the ortho-isomer are limited, research on the para-isomer has shown that the presence of the methoxy group is crucial for its anti-inflammatory properties when compared to the unsubstituted ethyl cinnamate (B1238496). This suggests that the methoxy group, regardless of its position, plays a significant role in the molecule's pharmacological profile.

Impact of Ester Alkyl Chain Length on Pharmacological Activity Profiles

The length of the alkyl chain in the ester group of cinnamate derivatives can have a profound impact on their pharmacological activity. This is often attributed to changes in lipophilicity, which affects absorption, distribution, metabolism, and excretion (ADME) properties, as well as the molecule's ability to interact with its target site.

Systematic studies on p-methoxycinnamate esters have provided valuable insights into this structural aspect. A study that varied the alkyl chain from methyl to butyl demonstrated a clear correlation between the chain length and anti-inflammatory activity. The findings from this research are summarized in the table below:

| Compound | Alkyl Chain | Anti-denaturation Activity |

| Methyl p-methoxycinnamate | Methyl | Inactive |

| Ethyl p-methoxycinnamate | Ethyl | Active |

| Propyl p-methoxycinnamate | Propyl | Active |

| Butyl p-methoxycinnamate | Butyl | Active |

These results indicate that while the methyl ester was devoid of activity, increasing the chain length to ethyl, propyl, and butyl led to active compounds. This suggests that a certain degree of lipophilicity conferred by the alkyl chain is necessary for biological efficacy. However, it is also a common observation in SAR studies that there is an optimal chain length, beyond which activity may decrease due to factors such as reduced solubility or steric hindrance at the target site. While this data pertains to the para-isomer, it provides a strong indication that the ethyl group in this compound is likely a favorable feature for its biological activity, and modifications to this chain length could be a viable strategy for modulating its pharmacological profile.

Effects of Substituents on the Aromatic Ring and Positional Isomerism on Biological Response

The nature and position of substituents on the aromatic ring of cinnamic acid derivatives are critical determinants of their biological activity. The methoxy group in this compound is an electron-donating group, which generally enhances the reactivity of the aromatic ring towards electrophilic substitution and can influence the molecule's interaction with biological macromolecules.

Positional isomerism , referring to the location of the methoxy group (ortho, meta, or para), can also lead to distinct pharmacological profiles. Although direct comparative studies on the biological activities of the three positional isomers of ethyl methoxycinnamate are scarce, research on related cinnamic hydroxamic acids has shown that ortho-, meta-, and para-isomers can exhibit different mechanisms of action and potencies. For example, in a study on the inhibition of histone deacetylases, ortho- and meta-substituted cinnamic hydroxamic acids displayed different inhibitory profiles. This suggests that the spatial arrangement of the methoxy group in relation to the propenoate side chain in ethyl methoxycinnamate likely influences its interaction with its biological target, leading to variations in efficacy between the ortho, meta, and para isomers. A study on the permeation of methoxycinnamic acids also indicated differences between the positional isomers, which could translate to varying bioavailability and, ultimately, different biological responses.

Stereochemical Influences on Activity: Comparison of (E) and (Z) Isomers

Stereochemistry plays a pivotal role in the biological activity of many organic molecules, and ethyl o-methoxycinnamate is no exception. The presence of a double bond in the propenoate side chain gives rise to two geometric isomers: the (E)-isomer (trans) and the (Z)-isomer (cis). The (E)-isomer is generally the more stable and predominantly occurring form.

The biological importance of this stereoisomerism is well-documented, particularly for methoxycinnamate derivatives used as UV filters in sunscreens. The (E)-isomer of compounds like octyl methoxycinnamate is an effective UVB absorber. However, upon exposure to UV radiation, it can undergo photoisomerization to the (Z)-isomer. This conversion is often associated with a decrease in UV-filtering efficacy, highlighting a clear difference in the photophysical properties of the two isomers.